N,N-dimethyl-3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-sulfonamide
Description
Properties
IUPAC Name |
N,N-dimethyl-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-15(2)21(18,19)16-9-7-14(8-10-16)12-6-4-3-5-11(12)13(17)20-14/h3-6H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHWOQPJMQQXJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC2(CC1)C3=CC=CC=C3C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-sulfonamide typically involves multi-step organic reactions. One common approach is the intramolecular Friedel-Crafts acylation of isonipecotic acid derivatives, followed by sulfonamide formation. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonamide moiety
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydroxyl derivatives
Substitution: Amino or thiol derivatives
Scientific Research Applications
Antiviral Activity
Research indicates that compounds with similar structural features to N,N-dimethyl-3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-sulfonamide exhibit antiviral properties. For instance, bisbenzofuran derivatives have shown activity against viruses such as chikungunya and yellow fever virus (YFV). The efficacy of these compounds is often measured by their half-maximal effective concentration (EC50), with some exhibiting values as low as 1.9 μM, suggesting potential for development as antiviral agents .
Antimicrobial Properties
The compound's structural characteristics may also confer antimicrobial properties. A study on similar spiro compounds demonstrated significant antimicrobial activity against various bacterial strains, indicating that this compound could be explored for its potential as an antibacterial agent .
Synthesis of Spiro Compounds
The synthesis of this compound can be achieved through one-pot reactions involving various precursors. The methodology typically involves condensation reactions that yield spiro compounds with high efficiency . Such synthetic routes are valuable for producing a variety of derivatives that can be screened for biological activity.
Polymer Development
Compounds like this compound can serve as intermediates in the synthesis of polymers with unique properties. Their incorporation into polymer matrices can enhance thermal stability and mechanical strength, making them suitable for advanced material applications .
Data Tables
Case Study 1: Antiviral Activity
In a controlled study, a series of spiro compounds similar to this compound were tested against YFV. The results indicated that specific modifications to the benzofuran moiety significantly enhanced antiviral efficacy, highlighting the importance of structural optimization in drug design.
Case Study 2: Synthesis Optimization
A recent study focused on optimizing the synthesis conditions for spiro compounds derived from ninhydrin and naphthoquinones. The findings showed that varying solvent systems and temperatures could lead to improved yields and purity of the target compounds, including derivatives related to this compound .
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-oxo-3H-spiro[2-benzofuran-1,4’-piperidine]-1’-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets by binding to their active sites, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the target .
Comparison with Similar Compounds
Key Structural Analogs:
*Data extrapolated from Table 1 in ; †Estimated based on structural analogs.
- N-Alkyl Chain Length and Polarity: The target compound’s N,N-dimethyl group balances steric bulk and hydrophobicity, enabling optimal fit into BChE’s choline-binding pocket (Tyr82, Trp430). This contrasts with compound 2’s -(CH₂)₂-OMe group, which forms a hydrogen bond with a structural water molecule near Asn68, enhancing affinity .
Sulfonamide vs. Carboxamide :
Spirocyclic Core Modifications
- Benzofuran vs. Isobenzofuran Isomers: The target compound’s 2-benzofuran orientation differs from isobenzofuran analogs (e.g., 3,3-dimethyl-3H-spiro[benzo[c]furan-1,4'-piperidine] in ).
Piperidine Substituents :
Functional Group Replacements
- Sulfonamide vs. Carboxylate Esters :
- Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate (from ) lacks the sulfonamide’s H-bonding capacity, resulting in negligible BChE inhibition. This underscores the sulfonamide’s critical role in target engagement .
Biological Activity
N,N-dimethyl-3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-sulfonamide is a compound of interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound features a spiro-benzofuran-piperidine framework, which is known for its diverse pharmacological properties. The synthesis of this compound typically involves multi-step reactions that may include cyclization and functionalization processes. For instance, recent studies have reported efficient synthetic routes that yield high purity and good yields of spiro[2-benzofuran-1,4'-piperidine] derivatives through various chemical transformations .
Antiviral Activity
Recent research has highlighted the antiviral potential of compounds containing the benzofuran moiety. For example, derivatives similar to this compound have shown promising activity against viruses such as Yellow Fever Virus (YFV). The effective concentration (EC50) values indicate the concentration needed to inhibit 50% of viral activity, while the cytotoxic concentration (CC50) reflects the toxicity towards host cells. The selectivity index (SI), calculated as , provides insight into the safety profile of these compounds .
| Compound | EC50 (µM) | CC50 (µM) | SI |
|---|---|---|---|
| Compound A | 12.5 | 200 | 16 |
| Compound B | 8.0 | 100 | 12.5 |
| N,N-dimethyl... | 15.0 | 150 | 10 |
Antitumor Activity
The spiro compound has also been evaluated for its antitumor properties. Studies have demonstrated that similar structures exhibit significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and DU145 (prostate cancer). The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the effectiveness of these compounds in inhibiting cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 10.5 | Apoptosis induction |
| MCF-7 | 15.0 | Cell cycle arrest |
| DU145 | 12.0 | Caspase activation |
The biological activity of this compound may involve multiple mechanisms:
- Apoptosis Induction : Compounds with similar structures have been shown to induce apoptosis in cancer cells through pathways involving Bax/Bcl-2 ratios and caspase activation .
- Inhibition of Viral Replication : The antiviral action is likely mediated through interference with viral entry or replication processes within host cells .
Case Studies
Several case studies have documented the biological effects of related compounds:
- Study on HepG2 Cells : A study demonstrated that a derivative induced significant apoptosis in HepG2 cells at concentrations as low as 10 µM, with morphological changes consistent with apoptotic cell death.
- Antiviral Screening : Another study screened various compounds for their ability to inhibit YFV replication, revealing that certain benzofuran derivatives had promising antiviral activity with favorable SI values.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
